N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
N-{[3-(2H-1,3-Benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a heterocyclic compound featuring a benzodioxole moiety fused with an oxazolidin ring, linked via a methyl group to an ethanediamide backbone. This compound’s structural complexity implies applications in medicinal chemistry, particularly given the benzodioxole group’s prevalence in bioactive molecules (e.g., protease inhibitors or CNS-targeting drugs) . Crystallographic tools like SHELX and ORTEP-3 are critical for resolving such intricate structures, enabling precise determination of bond angles and conformational stability .
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c25-18(22-10-14-3-1-2-6-21-14)19(26)23-11-17-24(7-8-28-17)20(27)13-4-5-15-16(9-13)30-12-29-15/h1-6,9,17H,7-8,10-12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUUMWHFEAHGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound can be dissected into three primary subunits:
- 3-(2H-1,3-Benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl)methanamine
- (Pyridin-2-yl)methylamine
- Ethanediamide linker
Synthesis of 3-(2H-1,3-Benzodioxole-5-Carbonyl)-1,3-Oxazolidin-2-yl)methanamine
Benzodioxole-5-Carbonyl Chloride Preparation
The benzodioxole-carbonyl group is introduced via 1,3-benzodioxole-5-carbonyl chloride (CAS 91519812), synthesized by treating 1,3-benzodioxole-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂] in anhydrous dichloromethane at 0–5°C.
Reaction Conditions:
- Solvent: Dichloromethane (DCM)
- Catalyst: Dimethylformamide (DMF, 0.1 eq)
- Temperature: 0°C → room temperature (RT)
- Yield: >90%
Oxazolidinone Ring Formation
The oxazolidinone scaffold is constructed via cyclization of a β-amino alcohol precursor. Patent WO2019020790A1 describes a related method using methyl (4S)-4-amino-5-[4-bromo-2-(pyridin-2-carbonyl)anilino]-5-oxo-pentanoate hydrobromide, which undergoes base-mediated cyclization. Adapting this approach:
- Acylation: React 2-amino-1-propanol with benzodioxole-5-carbonyl chloride in DCM/triethylamine (TEA) to form the amide intermediate.
- Cyclization: Treat with NaHCO₃ in tetrahydrofuran (THF) at 50°C to induce ring closure.
Key Data:
Methanamine Functionalization
The oxazolidinone’s C2 position is functionalized via reductive amination. React the oxazolidinone with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the methanamine derivative.
Synthesis of (Pyridin-2-yl)methylamine
Reduction of Pyridine-2-Carbonitrile
Catalytic hydrogenation of pyridine-2-carbonitrile using Raney nickel (H₂, 50 psi) in ethanol affords (pyridin-2-yl)methylamine with >90% yield.
Alternative Route: Gabriel synthesis using phthalimide and 2-(bromomethyl)pyridine hydrobromide, followed by hydrazinolysis.
EthanediaMide Linker Assembly
The ethanediamide bridge is constructed via sequential coupling of the two amine intermediates with oxalic acid derivatives.
Stepwise Coupling Protocol
- First Amide Bond Formation: React 3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl)methanamine with ethyl oxalate in THF/TEA to form the monoamide.
- Second Amide Bond Formation: Couple the monoamide with (pyridin-2-yl)methylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
Optimization Notes:
Integrated Synthetic Pathway
One-Pot Sequential Assembly
A streamlined approach combines intermediates without isolation:
- In Situ Acylation-Cyclization: Perform benzodioxole-5-carbonyl chloride acylation and oxazolidinone cyclization in a single reactor.
- Reductive Amination: Directly treat the oxazolidinone with formaldehyde/NaBH₃CN.
- Ethanediamide Coupling: Introduce ethyl oxalate and (pyridin-2-yl)methylamine sequentially.
Advantages:
Characterization and Validation
Challenges and Optimization Strategies
Regioselectivity in Oxazolidinone Formation
Patent CN106459081A highlights the use of tert-BuONa in N-methyl-2-pyrrolidone (NMP) to suppress side reactions during cyclization, improving regioselectivity to >20:1.
Purification of Hydrophobic Intermediates
Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves solubility issues, achieving >99% purity for the final compound.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones derived from the benzodioxole moiety.
Reduction: Amino alcohols from the reduction of the oxazolidine ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent.
Biological Studies: The compound is studied for its effects on various cancer cell lines, including cervical carcinoma (HeLa) cells.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Implications:
- Bioavailability : The ethanediamide linker in the target compound may enhance solubility compared to the ester group in the analogue, which is more lipophilic .
- Binding Affinity : The benzodioxole’s electron-rich oxygen atoms could facilitate interactions with enzymes or receptors, whereas the benzimidazole’s NH in the analogue might participate in stronger hydrogen bonding .
Crystallographic and Spectroscopic Characterization
Both compounds would require advanced crystallographic tools (e.g., SHELXL for refinement and ORTEP-3 for visualization) to resolve their complex structures . The target compound’s benzodioxole and oxazolidin rings may exhibit distinct torsion angles compared to the benzimidazole core in the analogue, affecting molecular packing and crystal morphology. NMR data (e.g., ’s ^1H NMR analysis) would further differentiate proton environments, such as the benzodioxole’s methylenedioxy protons (~δ 5.9–6.1 ppm) versus the benzimidazole’s aromatic protons .
Stability and Reactivity
Biological Activity
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, oxazolidine ring, and pyridine derivatives. Its molecular formula is with a molecular weight of approximately 302.34 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : Studies have shown that derivatives of benzodioxole can enhance the anti-tumor efficiency against various cancer cell lines. For example, conjugates of benzodioxole with arsenicals demonstrated significant inhibition of proliferation in leukemia and solid tumor cell lines while sparing normal cells .
- Antimicrobial Properties : Compounds containing oxazolidine structures have been evaluated for their antibacterial properties. Some studies suggest they may inhibit bacterial growth by targeting specific metabolic pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for tumor growth and survival, such as thioredoxin reductase (TrxR), which is involved in redox regulation within cells .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This has been observed in studies where compounds were tested against various cancer cell lines using MTT assays to measure cell viability.
- Reactive Oxygen Species (ROS) Generation : Certain benzodioxole derivatives can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Case Studies
Several case studies provide insights into the efficacy of related compounds:
Study 1: Antitumor Efficacy
A study evaluated the anti-proliferative effects of benzodioxole derivatives on HeLa and 4T1 cell lines. Results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against these cancer types .
Study 2: Antibacterial Activity
Research on oxazolidine derivatives revealed promising antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of protein synthesis, similar to known antibiotics like linezolid.
Data Tables
| Activity Type | Compound | IC50 (µM) | Cell Line |
|---|---|---|---|
| Antitumor | Benzodioxole-Arsenical Conjugate | 5.0 | HeLa |
| Antitumor | Benzodioxole Derivative | 7.5 | 4T1 |
| Antibacterial | Oxazolidine Derivative | 10.0 | Staphylococcus aureus |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
